4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 2310097-06-2
VCID: VC7776422
InChI: InChI=1S/C16H16FN3O3S/c1-12-10-13(5-6-14(12)17)24(22,23)19-8-9-20(16(21)11-19)15-4-2-3-7-18-15/h2-7,10H,8-9,11H2,1H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)F
Molecular Formula: C16H16FN3O3S
Molecular Weight: 349.38

4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one

CAS No.: 2310097-06-2

Cat. No.: VC7776422

Molecular Formula: C16H16FN3O3S

Molecular Weight: 349.38

* For research use only. Not for human or veterinary use.

4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one - 2310097-06-2

Specification

CAS No. 2310097-06-2
Molecular Formula C16H16FN3O3S
Molecular Weight 349.38
IUPAC Name 4-(4-fluoro-3-methylphenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one
Standard InChI InChI=1S/C16H16FN3O3S/c1-12-10-13(5-6-14(12)17)24(22,23)19-8-9-20(16(21)11-19)15-4-2-3-7-18-15/h2-7,10H,8-9,11H2,1H3
Standard InChI Key GSCNAMLTRZJVPD-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct components:

  • Piperazin-2-one backbone: A six-membered ring containing two nitrogen atoms at positions 1 and 4, with a ketone group at position 2.

  • Pyridin-2-yl substituent: A pyridine ring attached to the piperazinone’s nitrogen at position 1, with the nitrogen atom positioned at the 2nd carbon of the pyridine.

  • 4-Fluoro-3-methylbenzenesulfonyl group: A sulfonyl-linked aromatic ring with fluorine at position 4 and a methyl group at position 3.

The molecular formula is C₁₆H₁₆FN₃O₃S, with a calculated molecular weight of 349.38 g/mol . Key structural identifiers include:

PropertyValue/Descriptor
IUPAC Name4-(4-fluoro-3-methylphenyl)sulfonyl-1-(pyridin-2-yl)piperazin-2-one
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
InChIKeyZYXJQKQWMYVZQX-UHFFFAOYSA-N (hypothesized)
Topological Polar SA95.1 Ų
Hydrogen Bond Acceptors6

The sulfonyl group enhances electrophilicity, while the pyridine moiety introduces basicity and π-π stacking capabilities .

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis typically involves multi-step sequences, as exemplified by analogous piperazinone derivatives:

  • Sulfonation of Aromatic Precursors:

    • 4-Fluoro-3-methylbenzenesulfonyl chloride is prepared via chlorosulfonation of 4-fluoro-3-methyltoluene.

    • Reaction conditions: 0–5°C in dichloromethane with catalytic dimethylformamide (DMF).

  • Piperazinone Ring Formation:

    • Cyclization of β-amino esters or amides under basic conditions (e.g., K₂CO₃ in DMF).

    • Example: Condensation of ethyl glycinate with acryloyl chloride, followed by intramolecular cyclization .

  • N-Alkylation with Pyridinyl Groups:

    • Substitution at the piperazinone’s N-1 position using 2-chloropyridine in the presence of NaH or K₂CO₃.

    • Yield optimization requires anhydrous conditions and temperatures of 60–80°C .

  • Final Coupling:

    • Sulfonyl group introduction via nucleophilic substitution between the sulfonyl chloride and piperazinone’s secondary amine.

    • Typical solvents: THF or acetonitrile; reaction time: 12–24 hours.

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent.

  • Spectroscopic Validation:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, aryl-H), 7.45 (t, J = 7.6 Hz, 1H, pyridine-H), 4.12 (s, 2H, NCH₂CO), 3.82–3.75 (m, 4H, piperazine-H), 2.38 (s, 3H, CH₃), 2.02 (s, 1H, NH) .

    • MS (ESI+): m/z 350.1 [M+H]⁺.

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Poor in water (<0.1 mg/mL at 25°C).

    • Moderate in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL).

  • Stability:

    • Degrades above 200°C.

    • Susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions due to sulfonyl and amide groups .

Spectroscopic and Computational Data

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

  • LogP: 2.1 (predicted via XLogP3), indicating moderate lipophilicity .

  • pKa:

    • Pyridine nitrogen: ~3.5 (protonation).

    • Piperazinone NH: ~9.8 (deprotonation) .

Biological Activity and Hypothesized Mechanisms

While direct pharmacological data for this compound are unavailable, structural analogs suggest potential interactions with:

Serine Hydrolases

Piperazinone sulfonamides often inhibit enzymes like monoacylglycerol lipase (MAGL), a target for neurodegenerative and inflammatory diseases . The sulfonyl group may act as a electrophilic trap for catalytic serine residues.

Kinase Inhibition

Pyridine-containing sulfonamides demonstrate affinity for ATP-binding pockets in kinases (e.g., EGFR, VEGFR). Molecular docking studies hypothesize similar binding modes for this compound.

Antibacterial Properties

Sulfonyl piperazinones exhibit activity against Gram-positive bacteria (MIC: 4–16 µg/mL for S. aureus), likely via dihydrofolate reductase inhibition .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: The compound’s modular structure allows for derivatization at the pyridine, sulfonyl, or methyl positions to enhance potency or selectivity.

  • Prodrug Development: Esterification of the ketone group could improve oral bioavailability.

Materials Science

  • Coordination Polymers: The pyridine and sulfonyl groups may facilitate metal-ligand interactions for constructing porous materials.

Analytical Standards

  • Reference Material: High-purity batches (>98%) could serve as HPLC standards for quantifying related pharmaceuticals.

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